Ethyl 4-oxocyclohexanecarboxylate
Overview
Description
Ethyl 4-oxocyclohexanecarboxylate is a carboxylic ester.
Scientific Research Applications
1. Ligand Applications in Copper-Catalyzed Coupling Reactions Ethyl 4-oxocyclohexanecarboxylate has been utilized as an effective ligand in copper-catalyzed coupling reactions. It facilitates the synthesis of various products like N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions (Lv & Bao, 2007).
2. Oxidation Studies The compound has been studied for its oxidation properties. This compound undergoes oxidation with dimethyl sulphoxide, leading to various products and providing insights into reaction mechanisms (Sato, Inoue, Hirayama, & Ohashi, 1977).
3. Synthesis Optimization Techniques Advancements in the synthesis of this compound derivatives have been achieved using microwave activation and dry media techniques. These methods offer improved yields and are more economical and environmentally friendly (Tesson & Deshayes, 2000).
4. Metal-Free Dehydrogenation Processes The compound is involved in metal-free dehydrogenation reactions, where it is converted to ethyl salicylate using oxoammonium salts. This method is operationally simple and expands the applications of oxoammonium salts in oxidative functionalization processes (Politano, Brydon, Nandi, & Leadbeater, 2021).
5. Applications in Baeyer-Villiger Oxidation this compound plays a role in Baeyer-Villiger oxidation reactions. Its oxidation leads to the formation of hexanolides and other derivatives, demonstrating its versatility in organic synthesis (Hubert & Starcher, 1968).
6. Involvement in Nickel-Catalyzed Reduction The compound is used in nickel-catalyzed reduction processes, leading to ring-expanded products. This application showcases its role in creating complex molecular structures (Mubarak, Barker, & Peters, 2007).
7. Multicomponent Synthesis of Chromene Derivatives this compound derivatives are synthesized in a one-pot, multicomponent reaction, yielding chromene derivatives with potential medicinal applications (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
Mechanism of Action
Target of Action
Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1 , which is currently being clinically investigated for the treatment of obesity . This suggests that the primary target of this compound is the neuropeptide Y receptor, a key player in the regulation of appetite and energy balance.
Mode of Action
It is known to be involved in the synthesis of neuropeptide y antagonist 1 . The compound likely interacts with its targets through a series of chemical reactions, leading to the formation of the antagonist.
Biochemical Pathways
The convergent synthesis of neuropeptide Y antagonist 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 . The coupling reaction of this compound with lithiated isonicotinamide 11 initially resulted in a suboptimal 45:55 ratio of trans:cis isomers . Improved stereocontrol was achieved through ketene chemistry .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents and insoluble in water . This suggests that the compound may have good bioavailability when administered in an appropriate formulation.
Result of Action
The primary result of the action of this compound is the synthesis of neuropeptide Y antagonist 1 . This antagonist is currently being clinically investigated for the treatment of obesity, suggesting that the compound may have significant effects on energy balance and weight control.
Action Environment
This compound is a naturally occurring ester with unique properties, including solubility in organic solvents, thermal stability, electrical insulation properties, and chemical resistance . These properties suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage, ventilation, and personal protective equipment are essential for safe handling .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .
Cellular Effects
It is known that this compound is used in the study of cyclohexanone monooxygenase and its mutants as catalysts .
Properties
IUPAC Name |
ethyl 4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYAWONOWHSQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312146 | |
Record name | Ethyl 4-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17159-79-4 | |
Record name | Ethyl 4-oxocyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17159-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxocyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17159-79-4 | |
Source | DTP/NCI | |
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Record name | Ethyl 4-oxocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-oxocyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-OXOCYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L96JCJ75Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4-oxocyclohexanecarboxylate in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its structure, containing both a ketone and an ester functional group, allows for diverse chemical transformations.
- Example 1: In the synthesis of 4-[2'-(4''-trans-propylcyclohexyl)ethyl]cyclohexanone, it acts as a precursor for the Grignard reaction, ultimately leading to the formation of the target compound. []
- Example 2: It can be transformed into a 1,2,4,5-tetraoxane derivative via methyltrioxorhenium-catalyzed endo-peroxidation with hydrogen peroxide. This tetraoxane derivative was then used to synthesize novel water-soluble conjugates with bis(quaternary ammonium salts). []
Q2: What challenges arise during reactions involving this compound?
A: One challenge encountered is the control of stereochemistry during reactions. For instance, the reaction of this compound with lithiated isonicotinamide can lead to both trans and cis isomers. Achieving high stereoselectivity often requires careful optimization of reaction conditions or the development of alternative synthetic routes. []
Q3: Can you elaborate on the alternative synthetic strategies employed to improve stereoselectivity in reactions with this compound?
A: The research highlights the use of ketene chemistry to enhance the trans:cis ratio in the synthesis of a neuropeptide Y antagonist. By converting this compound to its corresponding ketene intermediate and reacting it with tert-butyl alcohol under specific conditions, a significant improvement in stereoselectivity was observed. This approach led to a higher yield of the desired trans isomer, demonstrating the effectiveness of ketene chemistry in controlling stereochemistry. []
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